molecular formula C10H15N3O2 B12227781 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B12227781
M. Wt: 209.24 g/mol
InChI Key: VYTGAKYXPJJKOH-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide is a heterocyclic compound that features both an oxazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide . The pyrrolidine ring can then be introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The oxazole and pyrrolidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives, such as:

  • 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of the oxazole and pyrrolidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-7-12-8(6-15-7)5-13-4-2-3-9(13)10(11)14/h6,9H,2-5H2,1H3,(H2,11,14)

InChI Key

VYTGAKYXPJJKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCCC2C(=O)N

Origin of Product

United States

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